Cas no 896343-12-7 (N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide is a benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole core substituted with a methoxy group at the 4-position and a 2-(methylsulfanyl)benzamide moiety at the 2-position, contributing to its unique structural and electronic properties. This scaffold is of interest due to its potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The methoxy and methylsulfanyl groups enhance solubility and metabolic stability, making it a promising candidate for further pharmacological evaluation. Its well-defined synthesis route allows for consistent purity and scalability in research settings.
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide structure
896343-12-7 structure
Product Name:N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
CAS No:896343-12-7
MF:C16H14N2O2S2
MW:330.424561023712
CID:5903062
PubChem ID:7266778
Update Time:2025-05-24

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
    • F2553-0002
    • N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
    • SR-01000022291-1
    • SR-01000022291
    • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
    • AKOS024659644
    • 896343-12-7
    • Inchi: 1S/C16H14N2O2S2/c1-20-11-7-5-9-13-14(11)17-16(22-13)18-15(19)10-6-3-4-8-12(10)21-2/h3-9H,1-2H3,(H,17,18,19)
    • InChI Key: GHFYHKSVHLBYAX-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC=C2S1)(=O)C1=CC=CC=C1SC

Computed Properties

  • Exact Mass: 330.04967004g/mol
  • Monoisotopic Mass: 330.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide Pricemore >>

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Additional information on N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide

Comprehensive Overview of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS No. 896343-12-7)

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide, with the CAS number 896343-12-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both methoxy and methylsulfanyl functional groups in its structure enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.

In recent years, the demand for novel benzothiazole derivatives has surged due to their applications in treating various diseases. Researchers are particularly intrigued by the compound's potential as a kinase inhibitor or antimicrobial agent, topics frequently searched in scientific databases. The methoxybenzothiazole moiety is often associated with anti-inflammatory and anticancer properties, while the methylsulfanyl group can contribute to metabolic stability and bioavailability. These attributes align with current trends in personalized medicine and targeted therapies.

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions, including condensation and cyclization processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity. These methods are commonly queried by chemists seeking to characterize similar compounds, reflecting the compound's relevance in modern laboratory practices.

From an industrial perspective, this compound's stability under various conditions makes it suitable for formulation studies. Its lipophilicity, a property often discussed in drug design forums, can be modulated by altering the methoxy or methylsulfanyl substituents. Such modifications are frequently explored in structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry circles.

Environmental and safety profiles of benzothiazole derivatives like this one are also under scrutiny, as sustainability becomes a priority in chemical manufacturing. While not classified as hazardous, proper handling protocols are recommended, consistent with general laboratory safety standards. This aligns with growing public interest in green chemistry and eco-friendly synthesis methods.

In conclusion, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide represents a versatile scaffold in organic and medicinal chemistry. Its CAS number 896343-12-7 serves as a unique identifier for researchers exploring its potential in various applications. As the scientific community continues to investigate heterocyclic compounds for therapeutic purposes, this molecule remains a compelling subject for further study and development.

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